molecular formula C15H24ClNO B12849890 5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

Cat. No.: B12849890
M. Wt: 269.81 g/mol
InChI Key: KIRYNZFMOLYYQB-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a tetrahydronaphthalene (tetralin) derivative featuring a methoxy group at position 5, a methyl group at position 1, and a propylamine substituent at position 2. The compound exists as a hydrochloride salt, enhancing its stability and solubility. Its stereochemistry is defined as (1S,2R), as confirmed by resolving agents like 4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide during synthesis .

Properties

IUPAC Name

5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-4-10-16-14-9-8-13-12(11(14)2)6-5-7-15(13)17-3;/h5-7,11,14,16H,4,8-10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRYNZFMOLYYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1C)C=CC=C2OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination and Catalytic Hydrogenation Route

A well-documented method involves a two-step process starting from (S)-1,2,3,4-tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine (compound I):

Step Reaction Type Reagents & Conditions Outcome
1 Reductive Amination Compound I + propionaldehyde, NaBH4 as reducing agent, acetic acid, dichloromethane solvent, 20-30°C Formation of compound II with >90% purity by HPLC
2 Catalytic Hydrogenation Compound II + 10% Pd/C catalyst, hydrogen pressure 10-20 kg/cm², room temperature, 4-6 hours Hydrogenation and debenzylation to free amine, followed by salification with HCl to yield hydrochloride salt (compound III) with 87.1% yield and >98% purity by HPLC

This method emphasizes control of molar ratios (1:1.8 compound I to propionaldehyde preferred), temperature, and reaction time to optimize yield and purity. The final hydrochloride salt is isolated by filtration and drying after acidification.

Friedel-Crafts Acylation and Reduction Route

Another synthetic approach involves:

  • Friedel-Crafts acylation of a naphthalene derivative using an acyl chloride and aluminum chloride catalyst to introduce the ketone functionality.
  • Subsequent reduction of the acylated intermediate to the corresponding alkane using lithium aluminum hydride (LiAlH4).

This route is often used to build the tetrahydronaphthalene skeleton with the methoxy substituent already installed. The methyl and propyl groups are introduced via alkylation reactions, typically under reflux in tetrahydrofuran (THF) with alkyl halides such as methyl iodide and propyl bromide, respectively.

Alkylation and Methylation Steps

  • Methylation of the hydroxy or amine groups is achieved using methyl iodide in the presence of a base like triethylamine.
  • Propylation of the amine nitrogen is performed by alkylation with propyl bromide under reflux conditions.

Reaction conditions such as solvent choice (THF, dichloromethane), temperature (60–80°C), and reaction time (12–24 hours) are critical for maximizing yield and minimizing side reactions.

Reaction Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Purity (HPLC %) Notes
Reductive Amination NaBH4, AcOH, DCM, propionaldehyde 20-30 2-3 >90 >90 Molar ratio compound I:propionaldehyde = 1:1.8
Catalytic Hydrogenation Pd/C, H2 (10-20 kg/cm²), isopropanol 20-25 4-6 87.1 >98 Followed by HCl addition for salt formation
Friedel-Crafts Acylation Acyl chloride, AlCl3 0-25 1-2 Variable - Requires careful temperature control
Reduction (LiAlH4) LiAlH4, ether solvent 0-25 2-4 High - Sensitive to moisture
Alkylation (Methylation) Methyl iodide, Et3N, THF 60-80 12-24 30-80 - Solvent polarity affects yield
Alkylation (Propylation) Propyl bromide, THF 60-80 12-24 30-80 - Reflux conditions
  • The reductive amination followed by catalytic hydrogenation method provides high stereoselectivity and purity, suitable for pharmaceutical-grade material.
  • The use of palladium on carbon catalysts under controlled hydrogen pressure ensures efficient debenzylation and hydrogenation without over-reduction.
  • Analytical techniques such as HPLC confirm purity levels exceeding 98%, while NMR and mass spectrometry validate structural identity.
  • Optimization of molar ratios and reaction conditions significantly impacts yield and stereochemical outcome.

The preparation of 5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is best achieved through a reductive amination of a benzyl-protected intermediate followed by catalytic hydrogenation and salt formation. Alternative routes involving Friedel-Crafts acylation and subsequent reductions are also viable but require careful control of reaction parameters. The methods described provide high yields, stereochemical control, and purity suitable for advanced research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C15H24ClNOC_{15}H_{24}ClNO and a molecular weight of 269.81 g/mol . Its IUPAC name is (1S,2R)-5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride . The compound features a tetralin core with methyl, propylamino, and methoxy substituents at specific positions.

Dopaminergic Antagonism

5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine primarily functions as a dopaminergic antagonist. This means it binds to dopamine receptors without activating them. This mechanism is valuable in conditions where dopamine regulation is necessary, such as certain psychiatric disorders and neurodegenerative diseases.

The compound shows preferential action at presynaptic dopamine receptors. The pKipK_i values for different receptor types are as follows:

Receptor TypepKipK_i Value
hD36.95
hD46.67
hD2S6.37
hD2L6.21
rD26.07

These values indicate a significant affinity for the human dopamine D3 receptor compared to other subtypes.

Neurobiological Research

The Kynurenine (KYN) pathway, which metabolizes tryptophan (Trp) into neuroactive compounds, has a dual role in neuroprotection and neurotoxicity . Kynurenic acid (KYNA), a metabolite in this pathway, is known for its antioxidant properties and its function as a non-competitive antagonist of NMDA receptors . Studies have shown that KYNA's inhibition of NMDA receptors is instrumental in preventing neurological damage in experimental models of brain disorders like Alzheimer's disease (AD) and Huntington's disease (HD) .

Mechanism of Action

The mechanism of action of 5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves its interaction with specific molecular targets, such as dopamine receptors. It acts as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake .

Comparison with Similar Compounds

Physical Properties

  • Molecular Formula: C₁₅H₂₃NO·HCl
  • Molecular Weight : 233.35 g/mol (free base)
  • Density : 1 g/cm³
  • Boiling Point : 345.3°C at 760 mmHg
  • Vapor Pressure : 6.23 × 10⁻⁵ mmHg at 25°C .

The 1-methyl group may enhance metabolic stability and receptor selectivity, though further studies are needed.

Structural and Stereochemical Variations

Key structural differences among analogs include substituent positions, stereochemistry, and additional functional groups. These variations influence pharmacological activity, receptor binding, and physicochemical properties.

Table 1: Comparative Analysis of Tetralin Derivatives
Compound Name Substituents Molecular Formula Stereochemistry Key Differences Potential Pharmacological Impact References
Target Compound : 5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride Methoxy (C5), Methyl (C1), Propylamine (C2) C₁₅H₂₃NO·HCl (1S,2R) Reference compound Hypothesized dopaminergic activity; enhanced metabolic stability due to 1-methyl
(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride Methoxy (C5), Propylamine (C2) C₁₄H₂₁NO·HCl (2S) Lacks 1-methyl group Reduced steric hindrance may increase receptor affinity but decrease metabolic stability
(R)-7-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride Methoxy (C7), Propylamine (C2) C₁₄H₂₁NO·HCl (2R) Methoxy at C7 instead of C5 Altered receptor interaction due to electronic effects; possible reduced dopaminergic potency
N-Propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride Propylamine (C2) C₁₃H₁₉N·HCl Racemic Lacks methoxy and methyl groups Simpler structure; baseline for SAR studies; lower receptor selectivity
(S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride Methoxy (C5), Propylamine (C2), Thiophene-ethyl substituent C₂₀H₂₈ClNOS (2S) Bulky thiophene-ethyl group Enhanced lipophilicity and potential serotonergic or multi-receptor activity

Pharmacological Implications

  • Substituent Position : Methoxy at C5 (target compound) vs. C7 (–4) alters electronic distribution. C5 substitution is associated with higher dopamine D2/D3 receptor affinity in related compounds .
  • 1-Methyl Group: Unique to the target compound, this group may reduce oxidative metabolism, prolonging half-life compared to non-methylated analogs like (S)-5-methoxy-N-propyl-2-aminotetralin .
  • Stereochemistry: The (1S,2R) configuration (target) vs. (2S) or (2R) in others influences enantioselective receptor binding. For example, (S)-enantiomers of aminotetralins often exhibit higher dopaminergic activity .

Biological Activity

5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally related to other naphthalene derivatives and exhibits biological activity that may be relevant for treating various neurological disorders.

The chemical formula of 5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is C14H22ClNC_{14}H_{22}ClN with a molecular weight of approximately 251.79 g/mol. The synthesis involves the preparation of 5-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene followed by alkylation with propylamine and subsequent formation of the hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with dopamine receptors. It acts as both an agonist and antagonist at these receptors, which are critical in regulating neurotransmitter release and uptake. This modulation can influence various neurological pathways and potentially provide therapeutic benefits in conditions such as Parkinson's disease and other movement disorders .

Pharmacological Studies

Various studies have investigated the pharmacological properties of 5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride:

1. Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells. In vitro studies have shown that it can enhance cell viability under conditions that typically induce cell death .

2. Dopaminergic Activity

Comparative studies with known dopamine agonists like Rotigotine and Pramipexole suggest that 5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has similar dopaminergic activity but may offer distinct advantages due to its unique structural features .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

Case Study 1: Parkinson's Disease Model

In animal models of Parkinson's disease, administration of 5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride resulted in significant improvements in motor function and a reduction in the severity of symptoms. The compound was observed to increase dopamine levels in the striatum, suggesting a direct effect on dopaminergic pathways .

Case Study 2: Cognitive Function

A study focusing on cognitive impairment showed that treatment with this compound improved learning and memory tasks in rodents. The mechanism was hypothesized to involve enhanced cholinergic signaling alongside dopaminergic modulation .

Comparison with Similar Compounds

To better understand the unique properties of 5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, a comparison with similar compounds is presented below:

Compound NameStructureActivityNotes
RotigotineNon-Ergot Dopamine AgonistParkinson's TreatmentLong half-life; transdermal delivery available
PramipexoleDopamine AgonistParkinson's & Restless Legs SyndromeRenal clearance; side effects include nausea
5-Methoxy-1-methyl-N-propyl Unique Naphthalene DerivativeNeuroprotective; Dopaminergic effectsPotential for reduced side effects due to selective receptor activity

Q & A

Basic: What synthetic routes are commonly employed to prepare 5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, and what analytical methods validate its purity?

Answer:
The compound is synthesized via multi-step procedures involving reductive amination or nucleophilic substitution. For example, describes the synthesis of tetrahydronaphthalen-2-amine derivatives using Na(OAc)3BH as a reducing agent in dichloroethane (DCE) with acetic acid, yielding products characterized by 1^1H/13^13C NMR and HRMS. HPLC with hexane/isopropanol solvent systems (e.g., 85:5:5:5 hexane:MeOH:EtOH:2-PrOH) is critical for purity validation, with retention times (tRt_R) monitored for enantiomeric separation .

Basic: How are 1^11H NMR and 13^1313C NMR spectra interpreted to confirm the structure of this compound?

Answer:
Key NMR signals include:

  • Methoxy group : A singlet at ~3.7 ppm (1^1H) and ~55 ppm (13^13C).
  • Propyl chain : Triplet (δ ~0.9 ppm, CH3_3), multiplet (δ ~1.5 ppm, CH2_2), and triplet (δ ~2.5 ppm, N-CH2_2) in 1^1H NMR.
  • Tetrahydronaphthalen backbone : Aromatic protons (δ ~6.8–7.2 ppm) and aliphatic protons (δ ~1.8–2.9 ppm) . HRMS data (e.g., m/z calculated vs. observed) further confirm molecular weight .

Advanced: How can researchers resolve contradictions in NMR data arising from stereochemical or conformational isomers?

Answer:
Contradictions often stem from cis/trans isomerism or axial/equatorial substituent orientations. highlights using HPLC to separate enantiomers (e.g., tR_R = 15.3 vs. 17.2 min for trans-4-cyclohexyl derivatives). NOESY/ROESY NMR experiments can distinguish stereochemistry by correlating spatial proximity of protons . For example, axial vs. equatorial methoxy groups exhibit distinct NOE interactions with adjacent protons.

Advanced: What computational strategies are used to predict the compound’s receptor-binding affinity and selectivity?

Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with target receptors like serotonin (5-HT2C_{2C}). demonstrates functional selectivity studies using ligand-receptor binding assays combined with in silico models. Pharmacophore modeling identifies critical features (e.g., methoxy group’s H-bonding with Ser3.36 in 5-HT2C_{2C}) .

Advanced: How can enantiomeric purity be rigorously assessed, and what chiral separation methods are recommended?

Answer:
Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and polar solvents (hexane:isopropanol:diethylamine, 90:10:0.1) resolves enantiomers. specifies using retention time differences (ΔtR_R >1.5 min) and circular dichroism (CD) to confirm (-)-(2S) configurations. Polarimetry ([α]D_D values) further quantifies optical purity .

Advanced: What experimental design principles apply to structure-activity relationship (SAR) studies of this compound?

Answer:
SAR studies require systematic substitution at the 5-methoxy, N-propyl, and tetrahydronaphthalen positions. and 10 suggest:

  • Step 1 : Synthesize analogs with varying substituents (e.g., halogen, alkyl).
  • Step 2 : Test affinity via radioligand binding assays (e.g., KiK_i values for 5-HT receptors).
  • Step 3 : Correlate electronic (Hammett σ) or steric (Taft Es_s) parameters with activity .

Advanced: How can solubility limitations in aqueous buffers be mitigated for in vitro assays?

Answer:
recommends:

  • Co-solvents : Use DMSO (≤1%) or cyclodextrins (e.g., HP-β-CD) to enhance solubility.
  • pH adjustment : Prepare hydrochloride salts (pH ~4–5) for protonated amine stability.
  • Surfactants : Polysorbate 80 (0.01%) prevents aggregation in cell-based assays .

Basic: What purification techniques are optimal for isolating the hydrochloride salt?

Answer:

  • Crystallization : Dissolve crude product in hot ethanol, add HCl gas, and cool to precipitate crystals.
  • Column chromatography : Use silica gel with gradient elution (CH2_2Cl2_2:MeOH:NH4_4OH, 95:5:0.5 → 90:10:1) .

Advanced: How can reaction conditions be optimized to minimize byproducts like N-demethylation or ring oxidation?

Answer:

  • Temperature control : Maintain ≤50°C during reductive amination to prevent demethylation ( ).
  • Inert atmosphere : Use N2_2/Ar to avoid oxidation of the tetrahydronaphthalen ring.
  • Catalyst screening : NaBH(OAc)3_3 over NaBH4_4 reduces side reactions .

Advanced: What validation criteria are essential for HPLC methods quantifying this compound in biological matrices?

Answer:
Per and 9 :

  • Linearity : R2^2 ≥0.998 over 1–100 μg/mL.
  • LOQ/LOD : ≤0.5 μg/mL and ≤0.1 μg/mL, respectively.
  • Recovery : >85% in spiked plasma samples.
  • Column : C18 (5 μm, 150 × 4.6 mm) with mobile phase (0.1% TFA in acetonitrile:H2_2O, 60:40) .

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